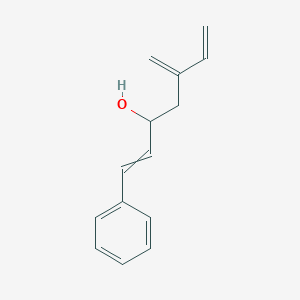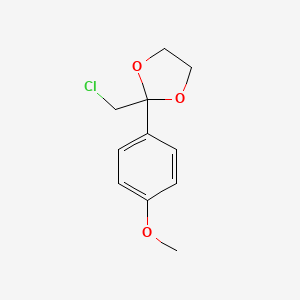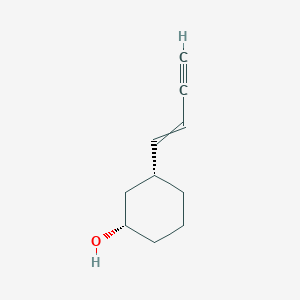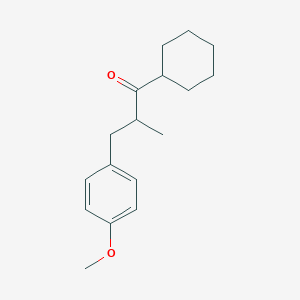
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 3 positions, an undecyl chain, and an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.
Addition of the Undecyl Chain: The 2,3-dimethylcyclohexene undergoes a hydroboration-oxidation reaction to introduce the undecyl chain, forming 2,3-dimethylcyclohexylundecanol.
Formation of the Diamine: The final step involves the reaction of 2,3-dimethylcyclohexylundecanol with ethane-1,2-diamine under reductive amination conditions to yield N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary or secondary amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclooctyl-N’-(2,3-dimethylcyclohexyl)-1,2-ethanediamine
- N-(2,3-Dimethylcyclohexyl)-1-ethyl-4-piperidinamine
- N-(2,3-Dimethylcyclohexyl)-N’-(diphenylmethyl)-1,2-ethanediamine
Uniqueness
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring, undecyl chain, and ethane-1,2-diamine backbone. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
627520-91-6 |
|---|---|
Molekularformel |
C21H44N2 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
N'-(2,3-dimethylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-4-5-6-7-8-9-10-11-12-16-22-17-18-23-21-15-13-14-19(2)20(21)3/h19-23H,4-18H2,1-3H3 |
InChI-Schlüssel |
DJUQIKOUSNDTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNCCNC1CCCC(C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[(3,5-dimethylphenyl)methyl]pyrimidine](/img/structure/B12593172.png)

![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)

![3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one](/img/structure/B12593233.png)

